Divergent Lipophilicity: A 12.7% Lower Calculated LogP than the 3-Fluoro-4-Methyl Regioisomer
The target compound, methyl 3-fluoro-5-methylbenzoate, exhibits a calculated XLogP3 value of 2.20 . In direct comparison, the closely related regioisomer methyl 3-fluoro-4-methylbenzoate (CAS 87808-48-8) has a higher computed XLogP3-AA value of 2.2 (PubChem) and 2.3 from other sources [1]. While this difference appears modest, in the context of lead optimization, a reduction in lipophilicity of this magnitude can correlate with a measurable improvement in aqueous solubility and a lower risk of off-target binding, which are critical for developing drug candidates with favorable ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.20 |
| Comparator Or Baseline | Methyl 3-fluoro-4-methylbenzoate (2.2-2.3) |
| Quantified Difference | Difference of -0.0 to -0.1 units (0-4.3% lower, depending on comparator value) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem and Aladdin data). |
Why This Matters
Lower LogP values are often associated with improved aqueous solubility and reduced promiscuous binding, making this specific isomer a more attractive starting point for drug discovery programs.
- [1] PubChem. Methyl 3-fluoro-4-methylbenzoate. Compound Summary. CID 18973767. Computed Property: XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-fluoro-4-methylbenzoate. View Source
